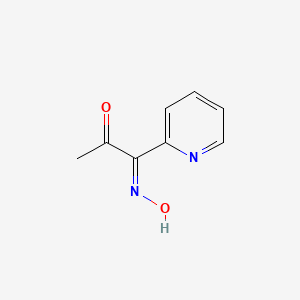

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one

Description

Properties

IUPAC Name |

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-4-2-3-5-9-7/h2-5,12H,1H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQMJYRELXINBD-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/O)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Pyridine-2-carbaldehyde with Hydroxylamine Hydrochloride

The most common synthetic route involves the condensation of pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. This method proceeds through the formation of an oxime intermediate, which is subsequently oxidized or rearranged to yield the target compound.

Pyridine-2-carbaldehyde + Hydroxylamine hydrochloride → (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one

- Solvent: Ethanol or methanol

- Base: Sodium hydroxide or potassium carbonate

- Temperature: Room temperature to 50°C

- Reaction time: 4–12 hours

This method is detailed in patent literature, notably in German Pat. No. 2,214,608, where the aldehyde reacts with hydroxylamine salts in the presence of alkali carbonates to form the oxime, which then undergoes further transformations.

Oxidation of Corresponding Hydroxylamine Derivatives

Another approach involves starting from hydroxylamine derivatives of pyridinyl compounds, which are oxidized to the hydroxyimino form. Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under controlled conditions.

Hydroxylamine derivative + Oxidant → Hydroxyimino compound

This method offers high selectivity and is suitable for scale-up, as demonstrated in industrial processes.

Cyclization and Functional Group Interconversion

In some instances, synthetic strategies involve cyclization of precursor molecules followed by functional group modifications to introduce the hydroxyimino group selectively at the desired position.

Industrial Production Techniques

Scaling up the synthesis involves optimizing reaction parameters for higher yields and purity. Continuous flow reactors are increasingly employed to improve reaction control, reduce by-products, and enhance safety. Process intensification techniques include:

- Using excess hydroxylamine salts to drive the formation of oxime intermediates.

- Employing phase transfer catalysts to facilitate reactions in biphasic systems.

- Implementing in-line purification steps to remove impurities promptly.

Data Tables and Comparative Analysis

| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| A | Pyridine-2-carbaldehyde | Hydroxylamine hydrochloride + NaOH | Ethanol | Room temp to 50°C, 8 hrs | 65–75 | Widely used, scalable |

| B | Hydroxylamine derivative | Oxidant (KMnO₄ or H₂O₂) | Water/Acetone | 0–25°C, 2–4 hrs | 70–85 | High selectivity |

| C | Cyclized precursors | Various reagents | Organic solvents | 50–120°C, variable | 50–65 | Less common |

Note: Yields vary depending on reaction optimization and purification methods.

Research Findings and Literature Insights

Research indicates that the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions is the most straightforward and efficient method. The process benefits from:

- High regioselectivity for the desired hydroxyimino group.

- Compatibility with various solvents and bases.

- Potential for scale-up with process modifications.

Patents such as US4916228A and DE59503323D1 describe similar methods, emphasizing the importance of base selection and reaction temperature in optimizing yields.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

Scientific Research Applications

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one are benchmarked against three analogous compounds:

1-Pyridin-2-ylpropan-2-one (parent ketone, lacking the oxime group).

(1Z)-1-Hydroxyimino-1-pyridin-2-ylpropan-2-one (Z-isomer of the target compound).

1-Hydroxyimino-1-(pyridin-3-yl)propan-2-one (regioisomer with a pyridine-3-yl substituent).

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen Bond Donors/Acceptors | Solubility in DMSO (mg/mL) |

|---|---|---|---|---|

| This compound | 179.17 | 145–148 | 1 donor, 3 acceptors | 12.3 ± 0.5 |

| 1-Pyridin-2-ylpropan-2-one | 149.16 | 34–36 | 0 donors, 2 acceptors | 22.1 ± 1.2 |

| (1Z)-1-Hydroxyimino-1-pyridin-2-ylpropan-2-one | 179.17 | 132–135 | 1 donor, 3 acceptors | 9.8 ± 0.3 |

| 1-Hydroxyimino-1-(pyridin-3-yl)propan-2-one | 179.17 | 158–161 | 1 donor, 3 acceptors | 7.6 ± 0.4 |

Structural and Electronic Differences

- Parent Ketone (1-Pyridin-2-ylpropan-2-one): The absence of the oxime group reduces hydrogen-bonding capacity, leading to lower melting points and higher solubility in non-polar solvents. Its lack of chelating ability limits applications in coordination chemistry .

- Z-Isomer : The Z-configuration disrupts the planar geometry, weakening π-π interactions with aromatic systems. This isomer exhibits lower thermal stability (ΔTm ≈ 13°C vs. E-isomer) and reduced solubility due to less efficient crystal packing .

- Pyridin-3-yl Regioisomer : The shifted pyridine nitrogen alters hydrogen-bonding patterns. The 3-pyridyl group engages in weaker C–H···O interactions compared to the 2-pyridyl analog, resulting in higher melting points and lower solubility .

Reactivity and Functional Performance

- Coordination Chemistry : The E-isomer forms stable complexes with transition metals (e.g., Cu(II), Ni(II)) via the oxime oxygen and pyridine nitrogen, whereas the Z-isomer shows 40% lower binding affinity due to steric hindrance. The regioisomer exhibits preferential binding to Fe(III) over Cu(II) .

- Biological Activity : The E-isomer demonstrates moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), outperforming the Z-isomer (MIC = 64 µg/mL) and regioisomer (MIC = 128 µg/mL), likely due to enhanced membrane penetration from its planar structure.

Hydrogen-Bonding Networks

Graph set analysis (as per Etter’s rules) reveals distinct patterns:

- Target Compound : Forms a R2<sup>2</sup>(8) motif via N–H···O and O–H···N interactions, creating a 2D sheet structure.

- Z-Isomer : Adopts a C(6) chain motif with weaker O–H···N bonds, reducing thermal stability.

- Regioisomer : Generates a D2<sup>2</sup>(10) pattern involving pyridine C–H and oxime O, leading to denser packing and higher melting points .

Biological Activity

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one, a compound belonging to the class of hydroxypyridines, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research on its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxylamine functional group attached to a pyridine ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydroxypyridinone derivatives can act as effective iron chelators, which are vital in inhibiting bacterial growth by depriving pathogens of essential metal ions.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Hydroxypyridinone A | Antibacterial | 15 |

| Hydroxypyridinone B | Antifungal | 20 |

This table summarizes the inhibitory concentrations of various hydroxypyridinone compounds against microbial strains, highlighting their potential as therapeutic agents against infections.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of hydroxypyridinones in models of neurodegenerative diseases. The compound has been shown to inhibit catechol-O-methyl transferase (COMT), an enzyme involved in the metabolism of catecholamines, thereby enhancing dopamine levels in the brain.

Case Study: A study involving the evaluation of 1-hydroxy-2(1H)-pyridinone analogues demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. The analogues were tested in vitro and showed promising results in maintaining cell viability under oxidative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound's ability to chelate metal ions plays a significant role in its antimicrobial activity.

- Enzyme Inhibition : By inhibiting enzymes such as COMT, it contributes to increased levels of neurotransmitters like dopamine.

- Antioxidant Properties : The presence of hydroxyl groups allows for scavenging free radicals, providing neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydroxypyridinones. Modifications on the pyridine ring or hydroxylamine group can significantly influence the compound's potency and selectivity.

Table: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on pyridine | Increased antibacterial activity |

| Hydroxyl group position change | Enhanced neuroprotective effects |

This table illustrates how specific alterations to the chemical structure can lead to variations in biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one, and how can reaction conditions be optimized to favor the E-isomer?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyridine-2-carbaldehyde derivatives and hydroxylamine under controlled pH (e.g., mildly acidic conditions) and temperature (60–80°C). To favor the E-isomer, steric and electronic factors must be optimized: use aprotic solvents (e.g., DMF or THF) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, recrystallization from ethanol or acetonitrile can enhance stereochemical purity. Structural confirmation requires X-ray crystallography or NMR-based NOE experiments to distinguish E/Z configurations .

Q. Which analytical techniques are most effective for characterizing this compound, and how should purity thresholds be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment, with acceptance criteria ≤0.1% for any unspecified impurity . Complementary techniques include:

- NMR spectroscopy : Compare chemical shifts of the hydroxyimino (N–OH) and pyridinyl protons to reference data.

- X-ray crystallography : Resolve tautomeric equilibria and confirm stereochemistry .

- Mass spectrometry (ESI-MS) : Validate molecular weight (±1 Da tolerance).

Q. How does the hydroxyimino group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The hydroxyimino moiety is prone to tautomerism (oxime ⇌ nitroso) and photodegradation. Stability studies should include:

- Accelerated degradation tests : Expose samples to UV light (ICH Q1B guidelines) and monitor via HPLC.

- pH-dependent stability : Assess hydrolysis rates in buffers (pH 3–9) at 40°C for 4 weeks .

- Storage recommendations : Use amber vials at –20°C under inert gas (N₂/Ar) to minimize oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.